An In-depth Technical Guide to 3-Fluoro-5-nitrobenzoic Acid: Properties, Synthesis, and Analytical Characterization
An In-depth Technical Guide to 3-Fluoro-5-nitrobenzoic Acid: Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
3-Fluoro-5-nitrobenzoic acid (CAS No. 14027-75-9) is a key substituted aromatic carboxylic acid widely utilized as a foundational building block in organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-withdrawing nitro group and a highly electronegative fluorine atom, make it a valuable intermediate in the development of novel pharmaceutical agents and other fine chemicals.[1][2][3] This guide provides a comprehensive overview of the essential physical and chemical properties of 3-Fluoro-5-nitrobenzoic acid, detailed protocols for its synthesis and purification, and a thorough analysis of its spectroscopic characteristics. The content herein is designed to equip researchers and drug development professionals with the critical knowledge required for the effective handling, application, and characterization of this important synthetic intermediate.
Introduction and Strategic Importance in Synthesis
3-Fluoro-5-nitrobenzoic acid is a crystalline solid that serves as a versatile scaffold in medicinal chemistry and materials science.[2][3] The strategic placement of the fluoro and nitro groups on the benzoic acid core imparts distinct reactivity and physicochemical properties. The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the carboxylic acid compared to benzoic acid itself and activates the aromatic ring for nucleophilic aromatic substitution. The fluorine atom, a common bioisostere in drug design, can modulate properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Consequently, this compound is a frequently employed starting material for the synthesis of complex heterocyclic systems and other targeted molecules in drug discovery programs.[1][3]
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety profile of a chemical is paramount for its safe handling and successful application in experimental work. The key data for 3-Fluoro-5-nitrobenzoic acid are summarized below.
Core Physical Properties
The fundamental physical and chemical identifiers for 3-Fluoro-5-nitrobenzoic acid are presented in Table 1. These values are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 14027-75-9 | [4] |
| Molecular Formula | C₇H₄FNO₄ | [4][5] |
| Molecular Weight | 185.11 g/mol | [4][5] |
| Appearance | Off-white to light yellow solid | [6] |
| Melting Point | 125 °C | [6] |
| Boiling Point (Predicted) | 341.2 ± 27.0 °C | [6] |
| Density (Predicted) | 1.568 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 3.14 ± 0.10 | [6] |
| Solubility | Soluble in DMSO (37.02 mg/mL) | [3] |
Note: Boiling point, density, and pKa are predicted values from computational models and should be considered as estimates.
Safety and Handling
As a laboratory chemical, 3-Fluoro-5-nitrobenzoic acid must be handled with appropriate precautions. It is classified as an irritant.
GHS Hazard Statements: [5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6]
Synthesis and Purification Workflow
The synthesis of 3-Fluoro-5-nitrobenzoic acid is typically achieved through a multi-step process. A common and effective route involves the diazotization of 3-amino-5-nitrobenzoic acid, followed by a Balz-Schiemann reaction to introduce the fluorine atom.[1] This section provides a detailed, self-validating protocol for this transformation.
Synthetic Workflow Diagram
The logical flow of the synthesis and purification process is outlined in the diagram below.
Caption: Workflow for the synthesis and purification of 3-Fluoro-5-nitrobenzoic acid.
Detailed Experimental Protocol
This protocol is based on established chemical principles for the Balz-Schiemann reaction.
Materials:
-
3-Amino-5-nitrobenzoic acid
-
Tetrafluoroboric acid (HBF₄, 48% in water)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Deionized water
-
Ethanol (for recrystallization, optional)
-
Ethyl acetate (for extraction, optional)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 3-amino-5-nitrobenzoic acid (1 equivalent) in a solution of tetrafluoroboric acid (approx. 3-4 equivalents) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: maintaining a low temperature prevents the premature decomposition of the diazonium salt and minimizes side reactions.
-
Stir the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full conversion to the diazonium tetrafluoroborate salt, which will typically precipitate as a solid.
-
-
Balz-Schiemann Reaction (Thermal Decomposition):
-
Filter the precipitated diazonium salt and wash it with a small amount of cold water, followed by a cold ethanol wash to aid in drying.
-
Carefully dry the diazonium salt. Caution: Diazonium salts can be explosive when dry; it is often safer to proceed with the moist solid.
-
Gently heat the dry or moist diazonium salt in a flask. The decomposition will start, evolving nitrogen and boron trifluoride gas. The reaction should be performed in a well-ventilated fume hood.
-
The solid will convert to the crude 3-Fluoro-5-nitrobenzoic acid.
-
-
Work-up and Purification (Recrystallization):
-
Allow the reaction flask to cool to room temperature.
-
The crude product can be purified by recrystallization.[7][8][9] Benzoic acids are often poorly soluble in cold water but more soluble in hot water.[7][8] A mixture of ethanol and water can also be an effective recrystallization solvent system.
-
Dissolve the crude solid in a minimum amount of hot solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Validation:
-
Determine the melting point of the dried crystals. A sharp melting point close to the literature value (125 °C) is a good indicator of purity.
-
Perform spectroscopic analysis (NMR, IR, MS) to confirm the structure of the final product.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure of the synthesized product.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The spectrum of 3-Fluoro-5-nitrobenzoic acid is expected to show three distinct signals for the aromatic protons.
-
Experimental Data (DMSO-d₆):
-
δ 8.46 (m, 1H)
-
δ 8.37 (dt, 1H)
-
δ 8.14 (dm, 1H)
-
-
Interpretation: The strong electron-withdrawing effects of the nitro and fluoro groups, as well as the carboxylic acid, shift the aromatic protons significantly downfield (to a higher ppm value). The complex splitting patterns (multiplet, doublet of triplets, doublet of multiplets) arise from proton-proton and proton-fluorine coupling. The proton at C2 will be a multiplet due to coupling with the fluorine at C3 and the proton at C6. The proton at C4 will appear as a doublet of triplets due to coupling with the fluorine at C3 and the protons at C2 and C6. The proton at C6 will be a doublet of multiplets due to coupling with the proton at C2 and the fluorine at C3.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon environments. For 3-Fluoro-5-nitrobenzoic acid, seven distinct signals are expected.
-
Predicted Chemical Shifts and Rationale:
-
C=O (Carboxylic Acid): ~165-170 ppm. This carbon is highly deshielded due to the two attached oxygen atoms.[10]
-
C-F: ~160-165 ppm (with a large ¹JCF coupling constant). The carbon directly attached to the highly electronegative fluorine atom will be significantly downfield and will appear as a doublet.
-
C-NO₂: ~148-152 ppm. The carbon attached to the nitro group is also strongly deshielded.
-
C-COOH: ~132-136 ppm. The ipso-carbon attached to the carboxylic acid group.
-
Aromatic C-H carbons: Three signals are expected in the ~115-130 ppm range. The precise shifts are influenced by the combined electronic effects of the substituents. The carbon ortho to the fluorine and para to the nitro group (C4) is expected to be the most upfield of the C-H carbons.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is used to identify the functional groups present in the molecule.
-
Predicted Key Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹. This broadness is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[4][11][12][13]
-
C-H Stretch (Aromatic): Weak to medium sharp peaks just above 3000 cm⁻¹ (~3050-3150 cm⁻¹).[4]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1720 cm⁻¹. Conjugation with the aromatic ring and the electron-withdrawing groups may shift this slightly.[4][11][12][13]
-
N-O Asymmetric Stretch (Nitro Group): A strong, sharp peak around 1520-1560 cm⁻¹.[4][12]
-
N-O Symmetric Stretch (Nitro Group): A strong, sharp peak around 1340-1360 cm⁻¹.[4][12]
-
C-F Stretch: A strong band in the fingerprint region, typically around 1100-1250 cm⁻¹.
-
C=C Stretch (Aromatic): Medium peaks around 1450-1600 cm⁻¹.
-
Mass Spectrometry (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 185, corresponding to the molecular weight of the compound.[5]
-
[M-OH]⁺: A peak at m/z = 168, resulting from the loss of a hydroxyl radical from the carboxylic acid group. This is a common fragmentation for carboxylic acids.[14]
-
[M-NO₂]⁺: A peak at m/z = 139, due to the loss of the nitro group.
-
[M-COOH]⁺: A peak at m/z = 140, from the loss of the carboxyl group.[14]
-
Further fragmentation of these primary fragments would lead to other smaller peaks in the spectrum.
-
Logical Relationships in Spectroscopic Data
The interplay between the different spectroscopic techniques provides a self-validating system for structure confirmation.
Caption: Interconnectivity of spectroscopic data for structural validation.
Conclusion
3-Fluoro-5-nitrobenzoic acid is a cornerstone intermediate for synthetic chemists, particularly in the realm of drug discovery. Its well-defined physical properties, coupled with a predictable reactivity profile, make it a reliable starting material. This guide has provided a detailed overview of its key characteristics, a robust protocol for its synthesis and purification, and a comprehensive guide to its spectroscopic characterization. By understanding the causality behind the experimental choices and the logic of the analytical data, researchers can confidently and safely incorporate this valuable building block into their synthetic strategies, accelerating the development of new and innovative chemical entities.
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